molecular formula C15H11N3O2S B5806284 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone CAS No. 3790-06-5

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5806284
CAS RN: 3790-06-5
M. Wt: 297.3 g/mol
InChI Key: PSXFZKHQJJCJDJ-LZYBPNLTSA-N
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Description

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as BBA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research, making it a potential candidate for further investigation.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood; however, it is believed to act through various pathways, including the inhibition of protein kinases, the induction of apoptosis, and the reduction of oxidative stress. This compound has also been shown to modulate various signaling pathways involved in cancer and inflammation, making it a potential candidate for further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress. This compound has also been shown to modulate various signaling pathways involved in cancer and inflammation, making it a potential candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is its potential therapeutic applications in various diseases, making it a potential candidate for drug development. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors need to be considered when designing experiments involving this compound.

Future Directions

There are various future directions for 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone research, including the investigation of its potential therapeutic applications in other diseases, the optimization of its synthesis methods, and the development of this compound-based drugs. This compound can also be modified to enhance its solubility and reduce its toxicity, making it a more viable candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research, making it a potential candidate for further investigation. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. However, its low solubility in water and potential toxicity at high concentrations need to be considered when designing experiments involving this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone can be achieved through various methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a catalyst. Another method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-aminobenzothiazole in the presence of a base. These methods have been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has shown potential in protecting neurons from oxidative stress and reducing neuronal damage.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-2-4-14-11(3-1)17-15(21-14)18-16-8-10-5-6-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXFZKHQJJCJDJ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430043
Record name NSC35583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3790-06-5
Record name NSC35583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC35583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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